(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole
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Overview
Description
(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole is a complex organic compound with a unique structure that includes a fused furan and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of iron (III) chloride, which allows for the formation of N-substituted pyrroles under mild conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for cyclization, carboxylic acids for condensation, and various oxidizing and reducing agents for specific transformations.
Major Products Formed
The major products formed from these reactions include N-substituted pyrroles, oxo derivatives, and reduced forms of the compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aS)-octahydrocyclopenta[c]pyrrole
- (3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride hydrate
Uniqueness
(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3aR,6aS)-3a-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole |
InChI |
InChI=1S/C7H13NO/c1-7-4-8-2-6(7)3-9-5-7/h6,8H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
TXLAYODJGYCSDO-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@]12CNC[C@H]1COC2 |
Canonical SMILES |
CC12CNCC1COC2 |
Origin of Product |
United States |
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